2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-methoxybenzene fumarate, commonly known as Tolterodine, is a pharmaceutical compound primarily used to treat overactive bladder symptoms. It is classified as an anticholinergic agent, which works by inhibiting the action of acetylcholine on muscarinic receptors in the bladder, thereby reducing involuntary contractions.
Tolterodine was first developed in the late 1990s and has been marketed under various brand names. It is synthesized from various chemical precursors and is available in multiple forms, including fumarate and hydrobromide salts.
The synthesis of 2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-methoxybenzene fumarate involves several steps, typically starting from simpler organic compounds.
The reaction conditions typically include controlled temperatures and pH levels to optimize yield and purity. High-performance liquid chromatography (HPLC) is often used to monitor the progress of the reaction and assess product purity.
The molecular formula for Tolterodine is , with a molecular weight of 325.49 g/mol.
The InChI representation for Tolterodine is:
Tolterodine undergoes various chemical reactions that can affect its pharmacological properties.
The stability of Tolterodine can be influenced by factors such as pH and temperature. Analytical techniques like mass spectrometry and NMR spectroscopy are employed to study these reactions in detail.
Tolterodine functions primarily as an antagonist at muscarinic acetylcholine receptors in the bladder.
Clinical studies have demonstrated that Tolterodine effectively reduces symptoms of overactive bladder with a favorable safety profile compared to other anticholinergic agents.
Tolterodine exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | 72.3–73.5 °C |
Boiling Point | Predicted at 442.2 ± 45 °C |
Density | 1.003 ± 0.06 g/cm³ |
pKa | 10.13 ± 0.48 |
These properties influence its formulation and delivery methods in clinical settings.
Tolterodine is primarily used in the management of overactive bladder symptoms, including:
It has been shown to improve quality of life for patients suffering from these conditions by effectively reducing bladder hyperactivity without significant side effects when used as directed.
CAS No.: 24622-61-5
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5